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Compound of Interest

Compound Name: N-Cyclohexylacetamide

Cat. No.: B073058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Cyclohexylacetamide, a secondary amide with applications in medicinal chemistry and

organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The structural formula of N-Cyclohexylacetamide is presented below:

The following tables summarize the key spectroscopic data for N-Cyclohexylacetamide.

¹H NMR Spectroscopy Data (Predicted)
Due to the limited availability of public experimental spectra, the following ¹H NMR data is

predicted based on established chemical shift principles. The spectrum is expected to be

complex due to the overlapping signals of the cyclohexyl protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 5.3 - 5.8 Broad Singlet 1H N-H

~ 3.5 - 3.8 Multiplet 1H N-CH-(CH₂)₂

~ 1.95 Singlet 3H CH₃-C=O

~ 1.0 - 1.9 Multiplet 10H Cyclohexyl -(CH₂)₅-

¹³C NMR Spectroscopy Data
The following table presents the ¹³C NMR chemical shifts for N-Cyclohexylacetamide.

Chemical Shift (δ) ppm Assignment

169.2 C=O (Amide Carbonyl)

48.3 N-CH-(CH₂)₂

33.2 Cyclohexyl CH₂

25.6 Cyclohexyl CH₂

24.8 Cyclohexyl CH₂

23.3 CH₃-C=O

Infrared (IR) Spectroscopy Data
The IR spectrum of N-Cyclohexylacetamide is characterized by the presence of key functional

groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b073058?utm_src=pdf-body
https://www.benchchem.com/product/b073058?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (cm⁻¹) Intensity Assignment

~ 3300 Strong, Broad N-H Stretch

2925, 2850 Strong C-H Stretch (Cyclohexyl)

~ 1640 Strong C=O Stretch (Amide I)

~ 1550 Strong N-H Bend (Amide II)

Mass Spectrometry (MS) Data
The electron ionization mass spectrum of N-Cyclohexylacetamide shows a molecular ion

peak and characteristic fragmentation patterns.

m/z Relative Intensity Assignment

141 Moderate [M]⁺ (Molecular Ion)

99 Moderate [M - C₂H₂O]⁺

83 Strong [C₆H₁₁]⁺ (Cyclohexyl cation)

56 High [C₄H₈]⁺

43 Base Peak [CH₃CO]⁺ (Acetyl cation)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for N-
Cyclohexylacetamide.

NMR Spectroscopy
2.1.1 Sample Preparation:

Weigh approximately 5-10 mg of N-Cyclohexylacetamide.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in a clean, dry vial.
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Transfer the solution to a 5 mm NMR tube.

2.1.2 ¹H NMR Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a single-pulse ¹H NMR spectrum with the following typical parameters:

Pulse Angle: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication) and Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).

2.1.3 ¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

Pulse Angle: 30-45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 512-2048 (or more, depending on concentration)
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Process the FID and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of solid N-Cyclohexylacetamide onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
2.3.1 Sample Introduction (Gas Chromatography - GC-MS):

Prepare a dilute solution of N-Cyclohexylacetamide in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or

similar).

2.3.2 Ionization and Mass Analysis (Electron Ionization - EI):

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.
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The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z) in a

mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-Cyclohexylacetamide.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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